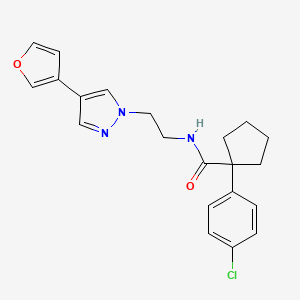

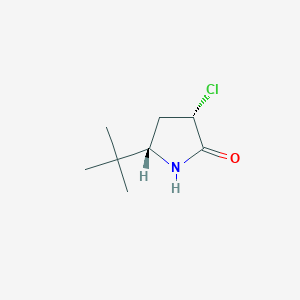

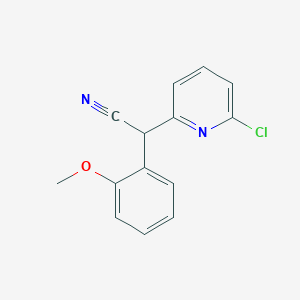

(3S,5S)-5-Tert-butyl-3-chloropyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,5S)-5-Tert-butyl-3-chloropyrrolidin-2-one, also known as (S)-tert-butyl chloromethylpyrrolidin-2-one, is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound is a chiral building block that can be used to synthesize a variety of biologically active compounds.

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry Applications

- Enantioselective Synthesis: A study details a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy, which demonstrates the utility of tert-butyl-3-chloropyrrolidin-2-one derivatives in synthesizing chiral molecules with high enantiomeric excess. This approach is significant for producing compounds with potential therapeutic applications (Chung et al., 2005).

- Antithrombin Activity: Research into the asymmetric synthesis and molecular docking of pyrrolidine derivatives, including tert-butyl variants, suggests potential antithrombin activities. This highlights the importance of such compounds in the development of new therapeutic agents (Ayan et al., 2013).

Materials Science Applications

- Fluorinated Polyimides: The development of fluorinated polyimides based on diamine monomers, including tert-butyl-substituted derivatives, showcases applications in creating materials with excellent thermal stability, mechanical strength, and dielectric properties. These materials are crucial for electronic and aerospace industries (Yang & Hsiao, 2004).

- Biomimetic Electron Transfer: A green chromophore analogous to chlorophyll a, incorporating pyrrolidine rings with tert-butyl groups, demonstrates the potential for biomimetic electron transfer systems. This research paves the way for developing efficient and sustainable energy conversion systems (Lukas et al., 2002).

Biochemical Applications

- Biosynthesis of Key Intermediates: The use of carbonyl reductase from Rhodosporidium toruloides in organic solvents for the biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a key intermediate for statin synthesis, exemplifies the role of tert-butyl-3-chloropyrrolidin-2-one derivatives in facilitating enzymatic reactions that are industrially relevant (Liu et al., 2018).

properties

IUPAC Name |

(3S,5S)-5-tert-butyl-3-chloropyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClNO/c1-8(2,3)6-4-5(9)7(11)10-6/h5-6H,4H2,1-3H3,(H,10,11)/t5-,6-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHXXIYONCXJQIB-WDSKDSINSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CC(C(=O)N1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H]1C[C@@H](C(=O)N1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

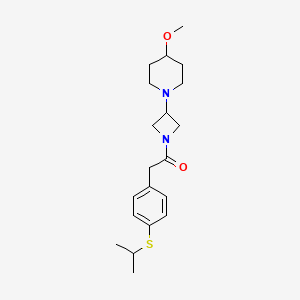

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2990475.png)

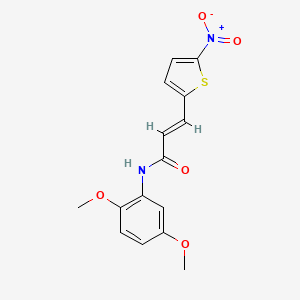

![4-[2-(2-Methylthiazol-4-yl)thiazol-4-yl]-5-methylisoxazole-3-carbohydrazide](/img/structure/B2990476.png)

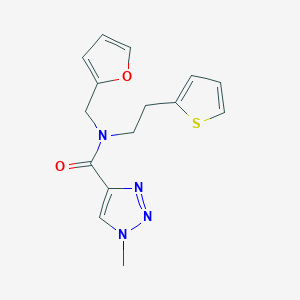

![N-[4-(Aminomethyl)phenyl]-2-phenylacetamide](/img/structure/B2990486.png)